N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-9(2)13-7-10-4-5-11-12(6-10)15-8-14-11/h4-6,9,13H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVHDPORHNWWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232937 | |
| Record name | N-(1-Methylpropyl)-1,3-benzodioxole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68291-96-3 | |
| Record name | N-(1-Methylpropyl)-1,3-benzodioxole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68291-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Methylpropyl)-1,3-benzodioxole-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
Reductive amination offers a direct route to secondary amines by condensing a primary amine with a ketone or aldehyde followed by reduction. For N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine, the reaction involves 1,3-benzodioxol-5-ylmethylamine and butan-2-one as key substrates. The process proceeds via imine formation, where the amine nucleophilically attacks the carbonyl carbon of the ketone, generating an intermediate Schiff base. Subsequent reduction stabilizes the secondary amine.
Critical Parameters:
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Solvent System : Polar aprotic solvents (e.g., dichloromethane) enhance imine stability, while methanol facilitates borohydride solubility.
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Reducing Agent : Sodium borohydride (NaBH₄) is preferred for its moderate reactivity and compatibility with aqueous workups.
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Temperature : Room temperature for imine formation, followed by reflux (40–60°C) during reduction to accelerate kinetics.
Experimental Protocol (Adapted from PMC8146520 )
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Imine Formation : Combine 1,3-benzodioxol-5-ylmethylamine (2.0 mmol) and butan-2-one (2.2 mmol) in anhydrous CH₂Cl₂ (10 mL) with 3 Å molecular sieves. Stir for 12–16 hours under nitrogen.
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Reduction : Filter the mixture, remove solvent in vacuo, and redissolve the crude imine in MeOH (15 mL). Add NaBH₄ (3.1 mmol) in portions and reflux for 3 hours.
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Workup : Quench with ice-cold water, extract with CH₂Cl₂ (3 × 20 mL), dry over Na₂SO₄, and concentrate.
Yield and Purity:
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Crude Yield : 75–85% (by gravimetry).
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Purification : Silica gel chromatography (EtOAc/hexane, 3:7) achieves >95% purity (HPLC).
Alkylation Strategies: Direct N-Functionalization
Nucleophilic Substitution Approaches
Alkylation of butan-2-amine with 5-(bromomethyl)-1,3-benzodioxole provides an alternative route. This method avoids imine intermediates but requires careful control to prevent over-alkylation (tertiary amine formation).
Optimization Insights:
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Base Selection : Triethylamine (TEA) effectively scavenges HBr, shifting equilibrium toward product formation.
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Solvent : Dimethylformamide (DMF) enhances bromide solubility but necessitates low temperatures (0–5°C) to suppress side reactions.
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Stoichiometry : A 1:1.05 amine-to-alkylating agent ratio minimizes di-alkylation.
Stepwise Synthesis via Intermediate Isolation
A modified protocol from Molecules 2021 involves:
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Synthesis of 5-(Bromomethyl)-1,3-benzodioxole : React piperonyl alcohol with PBr₃ in Et₂O (0°C, 2 h).
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Alkylation : Add butan-2-amine (1.0 eq) and TEA (1.1 eq) in DMF at 0°C, then warm to room temperature overnight.
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Isolation : Extract with ethyl acetate, wash with brine, and purify via flash chromatography.
Performance Metrics:
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Yield : 60–68% after purification.
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Challenges : Competing elimination reactions reduce efficiency at elevated temperatures.
Comparative Analysis of Synthetic Routes
Advanced Methodological Considerations
Catalytic Enhancements
Recent advances employ transition-metal catalysts to improve selectivity:
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Palladium-Mediated Coupling : Suzuki-Miyaura cross-coupling introduces benzodioxole moieties to pre-functionalized amines, though scalability remains a hurdle.
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Enzymatic Reductions : Alcohol dehydrogenases (ADHs) enable asymmetric synthesis of chiral intermediates, achieving enantiomeric excess >90% in model systems.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The table below summarizes key structural analogs and their pharmacological profiles:
Stereoselectivity and Mechanism of Action
- Stereochemistry : The S-(+)-enantiomer of this compound exhibits complete substitution for MDMA in discriminative stimulus studies, while the R-(-)-enantiomer is inactive. Similar stereoselectivity is observed in MDMA and MDA, where (+)-isomers dominate pharmacological activity .
- Serotoninergic Specificity : Unlike MDMA, which affects both serotonin (5-HT) and dopamine (DA) systems, this compound and MBDB primarily act on presynaptic serotonin release without significant dopaminergic involvement. This selectivity underpins their classification as entactogens .
Toxicity and Neuroprotective Profiles
- Neurotoxicity: MDMA is associated with serotoninergic neurotoxicity due to oxidative metabolites. In contrast, MBDB and rigid analogs (e.g., 5,6-methylenedioxy-2-aminoindan) show reduced neurotoxicity while retaining entactogen-like effects, suggesting structural modifications (e.g., N-methylation, rigid backbones) mitigate toxicity .
Derivatives and Functional Modifications
- Acetamide Derivatives : Compounds like N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide () and triazole-linked analogs () replace the amine with heterocycles or amides, shifting activity toward antimicrobial or enzyme-modulating effects rather than psychoactivity .
- Alda-1 : Substitution of the amine with a benzamide group (as in Alda-1) abolishes entactogen activity but confers ALDH2 activation, demonstrating how functional group changes drastically alter biological targets .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a benzodioxole moiety linked to a butan-2-amine group. This unique structural configuration imparts distinct chemical and biological properties, making it a candidate for various pharmacological applications.
The biological activity of this compound can be attributed to its interactions with specific molecular targets within biological systems. The benzodioxole ring facilitates π-π interactions with aromatic residues in proteins, while the amine group is capable of forming hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to diverse physiological effects.
1. Anticancer Properties
Research has highlighted the anticancer potential of this compound and its derivatives. A study demonstrated that certain benzodioxole derivatives exhibit significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells. For instance, derivative IIc showed potent inhibition of α-amylase (IC50 = 0.68 µM) and significant anticancer activity against four cancer cell lines with IC50 values ranging from 26 to 65 µM .
2. Antidiabetic Effects
In vivo studies have suggested that this compound may possess antidiabetic properties. In a streptozotocin-induced diabetic mouse model, administration of derivative IIc resulted in a notable reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL, indicating its potential as an antidiabetic agent .
3. Neuroprotective Effects
The benzodioxole structure is associated with neuroprotective activities. Compounds containing this structure have shown antioxidant properties that could protect neuronal cells from oxidative stress, thus potentially preventing neurodegenerative diseases .
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have explored the pharmacological effects of benzodioxole derivatives:
- Anticancer Efficacy : A study evaluated the anticancer properties of various benzodioxole derivatives, finding that compounds similar to this compound exhibited significant growth inhibition in breast and colon cancer cell lines.
- Diabetes Management : In another investigation, derivative IIc was tested for its ability to lower blood sugar levels in diabetic models, showcasing its role as a potential therapeutic agent for diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
